

# Application Notes: Naphthalene Green Staining for Histological Analysis

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## Compound of Interest

Compound Name: Naphthalene green

Cat. No.: B577255

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## Introduction

**Naphthalene Green**, also known as Naphthol Green B or Acid Green 1, is a synthetic nitroso dye used in histology for staining collagen and as a counterstain in various polychrome staining techniques.<sup>[1]</sup> Its vibrant green color provides excellent contrast to nuclear and cytoplasmic stains, making it a valuable tool for visualizing connective tissues in complex biological samples. This document provides a detailed protocol for the use of **Naphthalene Green** as a counterstain in histological preparations.

## Principle of Staining

**Naphthalene Green** is an acid dye that binds to basic components of the tissue, primarily collagen.<sup>[2]</sup> The dye is an iron complex, though the iron component is not believed to be directly involved in the staining mechanism.<sup>[2]</sup> The binding is thought to occur through the sulfonic acid groups of the dye molecule, which form electrostatic interactions with positively charged sites on tissue proteins like collagen. When used as a counterstain, it follows the application of other dyes that stain nuclei and cytoplasm, providing a contrasting green color to the extracellular matrix.

## Materials and Reagents

Reagent	Formulation
Naphthalene Green (Naphthol Green B) Staining Solution	0.2% Naphthalene Green B in 0.2% Glacial Acetic Acid (aqueous)
Weigert's Iron Hematoxylin	Solution A and Solution B mixed in equal parts
Biebrich Scarlet-Acid Fuchsin Solution	As per standard Masson's Trichrome protocol
Phosphomolybdic/Phosphotungstic Acid Solution	As per standard Masson's Trichrome protocol
1% Acetic Acid	1 ml Glacial Acetic Acid in 99 ml distilled water
Graded Alcohols (70%, 95%, 100%)	For dehydration
Xylene or Xylene Substitute	For clearing
Mounting Medium	For coverslipping

## Experimental Protocol: Naphthalene Green as a Counterstain in Trichrome Staining

This protocol describes the use of **Naphthalene Green** as a final counterstain in a modified Masson's Trichrome procedure for the differential staining of collagen, muscle, and cytoplasm.

- Deparaffinization and Rehydration: a. Immerse slides in two changes of xylene for 5 minutes each. b. Immerse slides in two changes of 100% ethanol for 3 minutes each. c. Immerse slides in 95% ethanol for 3 minutes. d. Immerse slides in 70% ethanol for 3 minutes. e. Rinse slides in distilled water.
- Mordanting (Optional, for formalin-fixed tissue): a. Immerse slides in Bouin's solution at 56-60°C for 1 hour. b. Rinse thoroughly in running tap water until the yellow color disappears.
- Nuclear Staining: a. Stain with Weigert's iron hematoxylin for 10 minutes. b. Rinse in running tap water for 5-10 minutes. c. Differentiate in 1% acid alcohol if necessary. d. Wash in running tap water. e. "Blue" the sections in Scott's tap water substitute or a similar bluing agent. f. Wash in running tap water.

4. Cytoplasmic and Muscle Staining: a. Stain in Biebrich scarlet-acid fuchsin solution for 10-15 minutes. b. Rinse in distilled water.
5. Differentiation and Decolorization: a. Immerse in phosphomolybdic/phosphotungstic acid solution for 10-15 minutes. This step removes the red stain from the collagen. b. Rinse in distilled water.
6. Collagen Staining with **Naphthalene Green**: a. Immerse slides in 0.2% **Naphthalene Green** solution for 10-15 minutes. b. Rinse briefly in distilled water.
7. Final Differentiation and Dehydration: a. Differentiate in 1% acetic acid solution for 3-5 minutes. b. Dehydrate quickly through 95% ethanol and two changes of 100% ethanol. c. Clear in two changes of xylene. d. Mount with a compatible mounting medium.

## Expected Results

- Nuclei: Black or dark blue
- Cytoplasm, Muscle, Erythrocytes: Red to pink
- Collagen: Green

## Workflow Diagram

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## References

- 1. gspchem.com [gspchem.com]
- 2. stainsfile.com [stainsfile.com]
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